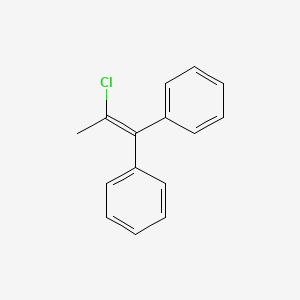![molecular formula C9H7N3 B14752864 4h-Imidazo[1,5,4-de]quinoxaline CAS No. 209-29-0](/img/structure/B14752864.png)
4h-Imidazo[1,5,4-de]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the family of imidazoquinoxalines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
化学反応の分析
Types of Reactions: 4H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of a methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: Aromatic nucleophilic substitution of halogen atoms can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Halogenated derivatives can be used as starting materials, with bases like sodium hydroxide facilitating the substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the substituents introduced.
科学的研究の応用
4H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets. For instance, it can disrupt hyphal differentiation, spore germination, and germ tube growth in fungi . Additionally, it may act as an inhibitor of specific enzymes or receptors, contributing to its biological activity .
類似化合物との比較
Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Another related compound with a pyrrole ring fused to a quinoxaline ring.
Uniqueness: 4H-Imidazo[1,5,4-de]quinoxaline is unique due to its specific ring fusion and the position of its nitrogen atoms, which confer distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
209-29-0 |
|---|---|
分子式 |
C9H7N3 |
分子量 |
157.17 g/mol |
IUPAC名 |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-4,6H,5H2 |
InChIキー |
ZDIBJAWQYVATKQ-UHFFFAOYSA-N |
正規SMILES |
C1C=NC2=CC=CC3=C2N1C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


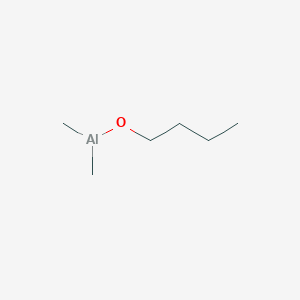
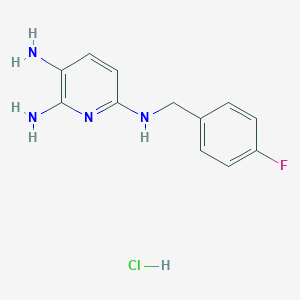
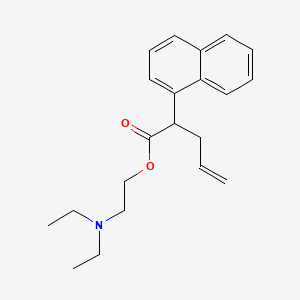

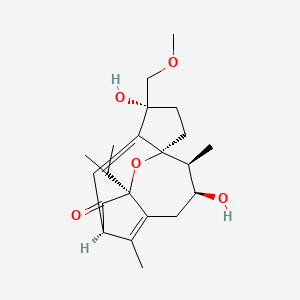

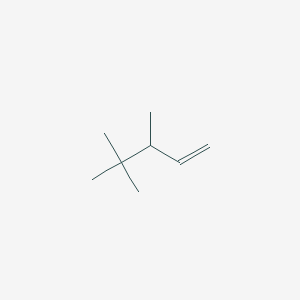

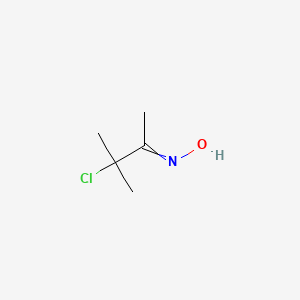
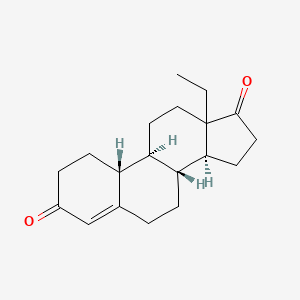
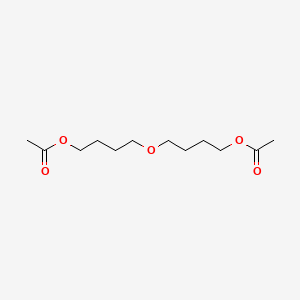
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
